4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Übersicht
Beschreibung
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors and is known to produce strong psychoactive effects in humans. In recent years, MMB-FUBINACA has gained popularity as a recreational drug and has been associated with several cases of severe adverse effects. However, its potential as a research tool in the field of cannabinoid pharmacology cannot be overlooked.
Wirkmechanismus
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways ultimately leads to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and physiological effects:
MMB-FUBINACA has been shown to produce a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, immune function, and cardiovascular function. It has also been shown to produce potent psychoactive effects, including euphoria, altered perception, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-FUBINACA in laboratory experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, the use of MMB-FUBINACA in laboratory experiments is limited by its potential for producing severe adverse effects in humans, including psychosis, seizures, and respiratory depression.
Zukünftige Richtungen
Future research on MMB-FUBINACA should focus on the development of safer and more selective synthetic cannabinoids for use in laboratory experiments. This could involve the modification of the chemical structure of MMB-FUBINACA to reduce its psychoactive effects and increase its selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to investigate the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for producing adverse effects in humans.
Wissenschaftliche Forschungsanwendungen
MMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to produce potent agonist effects at both CB1 and CB2 receptors, leading to the activation of various downstream signaling pathways. MMB-FUBINACA has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-8-6-7-11-22(19)18-26(30(2,28)29)23-14-12-21(13-15-23)24(27)25-17-16-20-9-4-3-5-10-20/h3-15H,16-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKZANKEFWOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.